REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([O:10][c:11]2[c:12]([CH3:17])[n:13][cH:14][cH:15][cH:16]2)[c:5]([C:8]#[N:9])[n:6][cH:7]1.[Na+:24].[OH-:23].[OH2:25].[S:18]([OH:19])(=[O:20])(=[O:21])[OH:22]>>[Br:1][c:2]1[cH:3][c:4]([O:10][c:11]2[c:12]([CH3:17])[n:13][cH:14][cH:15][cH:16]2)[c:5]([C:8]([NH2:9])=[O:19])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncccc1Oc1cc(Br)cnc1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1ncccc1Oc1cc(Br)cnc1C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |